molecular formula C11H22N2O5 B12725748 L-Ornithine alpha-ketoisocaproate CAS No. 72087-37-7

L-Ornithine alpha-ketoisocaproate

Cat. No.: B12725748
CAS No.: 72087-37-7
M. Wt: 262.30 g/mol
InChI Key: UMQFXFDTFNTJRK-VWMHFEHESA-N
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Description

L-Ornithine alpha-ketoisocaproate is a compound that combines L-ornithine, a non-essential amino acid, with alpha-ketoisocaproate, a keto acid derived from the metabolism of the branched-chain amino acid leucine. This compound is known for its potential benefits in enhancing physical performance, promoting muscle growth, and aiding in the recovery process after exercise.

Preparation Methods

Synthetic Routes and Reaction Conditions

L-Ornithine alpha-ketoisocaproate can be synthesized through a series of chemical reactions involving the combination of L-ornithine and alpha-ketoisocaproate. One common method involves the use of arginase transformation, where L-ornithine is produced by the hydrolysis of L-arginine. The preparation method includes the following steps:

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale fermentation processes. These processes utilize genetically engineered microorganisms to produce the compound efficiently. The fermentation broth is then subjected to downstream processing, including filtration, concentration, and crystallization, to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

L-Ornithine alpha-ketoisocaproate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo acids.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The amino group in L-ornithine can participate in substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions include oxo acids, hydroxyl derivatives, and substituted amino acids. These products have various applications in scientific research and industry.

Scientific Research Applications

L-Ornithine alpha-ketoisocaproate has a wide range of applications in scientific research, including:

Mechanism of Action

L-Ornithine alpha-ketoisocaproate exerts its effects through several mechanisms:

    Amino Acid Metabolism: The compound plays a role in the metabolism of branched-chain amino acids, particularly leucine.

    Protein Synthesis: By providing a source of L-ornithine and alpha-ketoisocaproate, the compound supports protein synthesis and muscle growth.

    Detoxification: L-Ornithine is involved in the urea cycle, which helps detoxify ammonia in the body.

Comparison with Similar Compounds

L-Ornithine alpha-ketoisocaproate can be compared with other similar compounds, such as:

    L-Ornithine alpha-ketoglutarate: Both compounds contain L-ornithine, but they differ in the keto acid component. L-Ornithine alpha-ketoglutarate contains alpha-ketoglutarate, which is involved in the Krebs cycle and energy production.

    L-Arginine alpha-ketoisocaproate: This compound contains L-arginine instead of L-ornithine.

    Alpha-ketoisocaproic acid: This compound is the keto acid component of this compound.

This compound stands out due to its unique combination of L-ornithine and alpha-ketoisocaproate, offering benefits from both components in a single compound.

Properties

CAS No.

72087-37-7

Molecular Formula

C11H22N2O5

Molecular Weight

262.30 g/mol

IUPAC Name

(2S)-2,5-diaminopentanoic acid;4-methyl-2-oxopentanoic acid

InChI

InChI=1S/C6H10O3.C5H12N2O2/c1-4(2)3-5(7)6(8)9;6-3-1-2-4(7)5(8)9/h4H,3H2,1-2H3,(H,8,9);4H,1-3,6-7H2,(H,8,9)/t;4-/m.0/s1

InChI Key

UMQFXFDTFNTJRK-VWMHFEHESA-N

Isomeric SMILES

CC(C)CC(=O)C(=O)O.C(C[C@@H](C(=O)O)N)CN

Canonical SMILES

CC(C)CC(=O)C(=O)O.C(CC(C(=O)O)N)CN

Origin of Product

United States

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